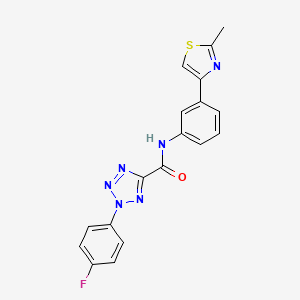

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c1-11-20-16(10-27-11)12-3-2-4-14(9-12)21-18(26)17-22-24-25(23-17)15-7-5-13(19)6-8-15/h2-10H,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGNIOQMFWOAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The fluorophenyl and thiazolyl groups are introduced through substitution reactions, often using halogenated precursors and thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated precursors, thiazole derivatives, and appropriate catalysts under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis:

- The compound serves as a precursor for synthesizing more complex molecules. Its reactive functional groups allow for various substitution reactions, making it useful in the development of novel compounds.

- Case Study: In one research study, the compound was utilized in the synthesis of new derivatives with enhanced properties, demonstrating its utility as a versatile building block in organic synthesis .

-

Reaction Mechanisms:

- Investigated for studying reaction mechanisms involving tetrazole derivatives. Its unique structure provides insights into the behavior of similar compounds under various conditions.

Biology

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis.

- Case Study: A study reported that derivatives of this compound showed notable activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

-

Anticancer Properties:

- Research has indicated that 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide may possess anticancer properties, targeting specific cancer cell lines.

- Case Study: In vitro tests demonstrated that certain derivatives exhibited high growth inhibition rates against cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching over 80% .

Medicine

-

Drug Development:

- The compound is being explored as a candidate for new drug formulations due to its unique structural features that may enhance bioavailability and therapeutic efficacy.

- Case Study: Recent investigations into its pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiles have shown promising results, indicating potential for further development as an anticancer agent .

-

Therapeutic Effects:

- Studies are ongoing to evaluate its efficacy in treating various diseases, including infections and cancer. Its interaction with specific molecular targets is being analyzed to understand its therapeutic potential better.

Industry

- Advanced Materials:

-

Chemical Processes:

- Utilized in industrial chemical processes where specific reactivity is required. Its ability to act as a catalyst or intermediate can streamline production methods.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

- 3-(4-((4-fluorophenyl)((2-methylthiazol-4-yl)methyl)amino)-4’-methyl-[1,4’-bipiperidine]-1’-carbonyl)-2,4-dimethylpyridine 1-oxide

Uniqueness

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide stands out due to its combination of a tetrazole ring, fluorophenyl group, and thiazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide?

- Methodology:

- Step 1: Synthesize the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Functionalize the 4-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution to ensure regioselectivity .

- Step 3: Couple the tetrazole moiety to the thiazole-containing phenyl group via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .

- Key Controls: Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography (silica gel, 60–120 mesh) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Primary Techniques:

- 1H/13C NMR: Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), tetrazole (δ ~8.1–8.5 ppm), and thiazole protons (δ ~6.9–7.1 ppm) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR: Validate amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole N-H (~3200 cm⁻¹) .

- Supplementary Data: Melting point analysis (e.g., 108–110°C for analogs) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the final amide coupling step?

- Challenges: Low yields (<50%) due to steric hindrance from the thiazole-methyl group or poor solubility of intermediates.

- Solutions:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF:DCM 1:1) to enhance solubility .

- Coupling Reagents: Replace EDCI with DCC/DMAP for bulky substrates .

- Temperature Control: Conduct reactions at 0–4°C to suppress side reactions (e.g., tetrazole ring decomposition) .

- Validation: Compare yields (85–96%) and purity (≥95%) of analogs via HPLC (C18 column, 90:10 acetonitrile/water) .

Q. How to resolve contradictions in reported biological activity across structurally similar compounds?

- Case Study:

- Conflict: Some fluorophenyl-tetrazole derivatives show anticancer activity (IC50 <10 µM), while others exhibit no cytotoxicity .

- Analysis:

- Structural Variations: Compare substituent effects (e.g., 2-methylthiazole vs. furan rings) on target binding (e.g., kinase inhibition) .

- Assay Conditions: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) to minimize variability .

- Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for primary targets (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.